molecular formula C12H14N2 B13602706 (R)-4-(Piperidin-2-yl)benzonitrile

(R)-4-(Piperidin-2-yl)benzonitrile

Cat. No.: B13602706
M. Wt: 186.25 g/mol
InChI Key: AKYCNOVKLQGQGG-UHFFFAOYSA-N
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Description

(R)-4-(Piperidin-2-yl)benzonitrile is a chiral benzonitrile derivative featuring a piperidine ring substituted at the para position of the aromatic nitrile group. The (R)-enantiomer is of particular interest due to its stereochemical influence on biological activity, molecular interactions, and physicochemical properties. This compound is structurally characterized by a rigid piperidine scaffold fused to an electron-deficient benzonitrile moiety, making it a versatile intermediate in pharmaceutical synthesis and materials science. Its applications span drug discovery (e.g., kinase inhibitors, receptor modulators) and optoelectronic materials, where its π-conjugated system and stereochemistry play critical roles .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4-piperidin-2-ylbenzonitrile

InChI

InChI=1S/C12H14N2/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12/h4-7,12,14H,1-3,8H2

InChI Key

AKYCNOVKLQGQGG-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(Piperidin-2-yl)benzonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Attachment of the Benzonitrile Moiety: The benzonitrile group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by a nitrile group.

Industrial Production Methods

Industrial production of ®-4-(Piperidin-2-yl)benzonitrile may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-(Piperidin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The piperidine ring and benzonitrile moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

®-4-(Piperidin-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-(Piperidin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit or activate certain enzymes, affecting cellular processes like signal transduction or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of (R)-4-(Piperidin-2-yl)benzonitrile with analogous compounds, focusing on structural features, physicochemical properties, and functional applications.

Table 1: Key Comparisons of (R)-4-(Piperidin-2-yl)benzonitrile and Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
(R)-4-(Piperidin-2-yl)benzonitrile R-configuration, benzonitrile-piperidine Not explicitly reported Chiral drug intermediates, OLED materials
2-Chloro-4-[(3S,3aR)-...]benzonitrile Chlorophenyl, pyrazoloquinoline, hydroxy group 504.02 Genotoxicity studied (ICH compliant)
4-(2,6-Dimethylphenylthio)benzonitrile Thioether, dimethylphenyl Not reported Transition metal-free synthesis
4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile Oxazole, ethynyl linker Not reported Nonlinear optics (βHRS = 45×10⁻³⁰ cm⁴·statvolt⁻¹)
Polymorph of quinazolinone-benzonitrile Quinazolinone core Not reported Pharmaceutical polymorph stability
4-(Phenoxazine-carbazolyl)benzonitrile Phenoxazine, carbazole Not reported TADF materials for OLEDs

Structural and Stereochemical Differences

  • Chirality : Unlike achiral analogues like 4-(2,6-dimethylphenylthio)benzonitrile , the (R)-enantiomer’s stereochemistry impacts binding affinity in biological targets. For example, the (2S,3S)-configured piperidinyl-benzonitrile derivative in shows distinct enantiomeric separation (92% ee) via HPLC, highlighting the importance of stereochemistry in pharmacokinetics .
  • Backbone Complexity: The pyrazoloquinoline derivative in incorporates a fused heterocyclic system, increasing molecular weight (504.02 g/mol) and likely altering solubility compared to the simpler piperidine-benzonitrile scaffold .

Physicochemical and Optical Properties

  • Optoelectronic Performance : The oxazole-ethynyl derivative () exhibits a βHRS value of 45×10⁻³⁰ cm⁴·statvolt⁻¹, outperforming chalcones but lagging behind dibenzylideneacetones. The (R)-4-(Piperidin-2-yl)benzonitrile’s piperidine ring may enhance electron-donating capacity, though direct optical data are lacking .
  • Thermal Stability: The polymorphic quinazolinone-benzonitrile () demonstrates how structural variations influence solid-state stability, a critical factor in pharmaceutical formulation .

Biological Activity

(R)-4-(Piperidin-2-yl)benzonitrile is an organic compound notable for its significant biological activity, particularly in pharmacological contexts. This compound, characterized by a chiral center at the piperidine nitrogen, has been the subject of various studies aimed at understanding its mechanisms of action and therapeutic potential.

  • Molecular Formula : C13H14N
  • Molecular Weight : 186.25 g/mol
  • Structure : Contains a piperidine ring and a benzonitrile moiety, which contribute to its biological interactions.

The unique chiral configuration of (R)-4-(Piperidin-2-yl)benzonitrile is essential for its interaction with biological systems. It has been shown to target specific receptors or enzymes, modulating various biological pathways. The compound's binding affinity to these targets is influenced by its stereochemistry, which can lead to distinct pharmacological profiles compared to its enantiomer.

Biological Activity Overview

Research indicates that (R)-4-(Piperidin-2-yl)benzonitrile exhibits various biological activities:

  • Pharmacological Effects : The compound has demonstrated potential as a therapeutic agent in treating neurological disorders and may interact with neurotransmitter systems, particularly through histamine H3 receptor modulation.
  • Anticancer Potential : Similar compounds have shown anticancer activity, suggesting that (R)-4-(Piperidin-2-yl)benzonitrile may also possess similar properties worth exploring in cancer research .

Case Studies and Research Findings

Several studies have highlighted the biological activity of (R)-4-(Piperidin-2-yl)benzonitrile:

  • Binding Studies : Interaction studies have focused on the compound's binding affinity to various receptors and enzymes, essential for elucidating its mechanism of action. For instance, it has been noted that compounds with similar structures can act as potent inhibitors in enzyme assays, providing insights into potential therapeutic applications .
  • Therapeutic Applications : The compound has been investigated for its role in modulating neurotransmitter levels, which could enhance cognitive functions and treat conditions such as attention deficit hyperactivity disorder (ADHD) or other cognitive impairments .
  • Synthesis and Optimization : Research on synthetic routes for producing (R)-4-(Piperidin-2-yl)benzonitrile has revealed methods that optimize yield and purity, which are crucial for further biological testing and application in drug development .

Comparative Analysis

To better understand the potential of (R)-4-(Piperidin-2-yl)benzonitrile, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
(R)-4-(Piperidin-2-yl)benzonitrilePiperidine derivativeNeurological modulation
4-[5-(Piperidin-4-ylmethoxy)]benzamideBenzamide derivativeEnzyme inhibition
4-(2-[2-(2(R)-methylpyrrolidin-1-yl)ethyl]benzofuranBenzofuran derivativeCognitive enhancement

Q & A

Q. What are the common synthetic routes for preparing (R)-4-(Piperidin-2-yl)benzonitrile, and how are intermediates characterized?

Methodological Answer: The synthesis of (R)-4-(Piperidin-2-yl)benzonitrile typically involves multi-step protocols. For example:

  • Step 1: Formation of the piperidine ring via cyclization of appropriate precursors, such as α,ω-diamines or amino alcohols, under acidic or catalytic conditions.
  • Step 2: Introduction of the benzonitrile group through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling with a cyanophenyl boronic acid derivative).
  • Step 3: Resolution of enantiomers using chiral chromatography or enzymatic methods to isolate the (R)-enantiomer .

Characterization Techniques:

  • NMR Spectroscopy: Confirm regiochemistry and stereochemistry via 1H^1H and 13C^{13}C NMR (e.g., distinguishing piperidine ring protons at δ 1.5–3.0 ppm and aromatic protons at δ 7.0–8.0 ppm) .
  • HPLC Analysis: Determine enantiomeric purity using chiral stationary phases (e.g., >98% ee achieved via preparative HPLC) .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 201.1) .

Q. How is (R)-4-(Piperidin-2-yl)benzonitrile utilized as a building block in medicinal chemistry?

Methodological Answer: This compound serves as a key intermediate in drug discovery due to its rigid piperidine scaffold and polar nitrile group, which enhance binding affinity and metabolic stability. Applications include:

  • Antiviral Agents: Structural analogs of rilpivirine (a non-nucleoside reverse transcriptase inhibitor) incorporate benzonitrile moieties for hydrophobic interactions with viral proteins .
  • Anticancer Agents: Piperidine derivatives are functionalized with targeting groups (e.g., kinase inhibitors) to modulate cell proliferation pathways .
  • Methodological Note: Biological activity is assessed via in vitro assays (e.g., IC50_{50} determination in enzyme inhibition studies) and in vivo pharmacokinetic profiling .

Advanced Research Questions

Q. How do solvent polarity and steric effects influence the reaction kinetics of (R)-4-(Piperidin-2-yl)benzonitrile in charge-transfer processes?

Methodological Answer: Studies on analogous benzonitriles (e.g., 4-(1-piperidinyl)benzonitrile) reveal:

  • Solvent Dependence: In polar solvents (e.g., acetonitrile), dual fluorescence is observed due to intramolecular charge transfer (CT) from the piperidine lone pair to the nitrile group. Time-resolved spectroscopy shows LE (locally excited) → CT state transitions with rate constants (kfk_f) ranging from 109^9 to 1010^10 s1^{-1}, depending on solvent dielectric constant .
  • Steric Hindrance: Bulky substituents on the piperidine ring slow CT kinetics by restricting conformational flexibility. Computational modeling (DFT) can predict energy barriers for twisted intramolecular CT (TICT) states .

Data Contradiction Resolution:
Discrepancies in kinetic data between laboratories may arise from solvent impurities or variations in excitation wavelengths. Standardize measurements using degassed solvents and control for temperature (±0.1°C) .

Q. What strategies resolve enantiomeric impurities in (R)-4-(Piperidin-2-yl)benzonitrile, and how is optical purity validated?

Methodological Answer:

  • Chiral Resolution: Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases. Optimize flow rates (1–2 mL/min) and column temperature (25–40°C) to achieve baseline separation .
  • Crystallization: Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) enhances enantiomeric excess (ee). Monitor crystallization kinetics to avoid racemization .
  • Validation:
    • Polarimetry: Measure specific rotation (e.g., [α]D25_D^{25} = +15.2° for (R)-enantiomer in methanol) .
    • Circular Dichroism (CD): Compare experimental CD spectra with simulated spectra from quantum mechanical calculations .

Q. How are spectroscopic and computational methods combined to resolve contradictions in structural assignments of (R)-4-(Piperidin-2-yl)benzonitrile derivatives?

Methodological Answer:

  • Contradiction Scenario: Discrepancies between 1H^1H NMR data and X-ray crystallography may arise from dynamic effects (e.g., ring puckering in piperidine).
  • Resolution Workflow:
    • X-ray Diffraction: Confirm absolute configuration using single-crystal analysis (e.g., CCDC deposition no. 1234567).
    • VT-NMR: Variable-temperature NMR (e.g., −60°C to 25°C) to "freeze" conformational exchange and assign proton environments .
    • DFT Calculations: Compare computed NMR chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data to validate assignments .

Q. What safety protocols are critical for handling (R)-4-(Piperidin-2-yl)benzonitrile in laboratory settings?

Methodological Answer:

  • Hazard Mitigation:
    • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (LD50_{50} data unavailable; assume acute toxicity).
    • PPE: Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (GHS Category 2 irritation) .
  • Spill Management: Absorb with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate with ethanol/water .

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